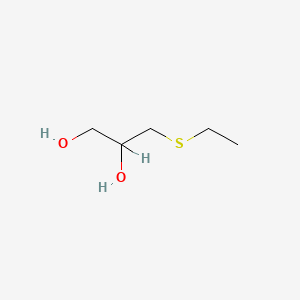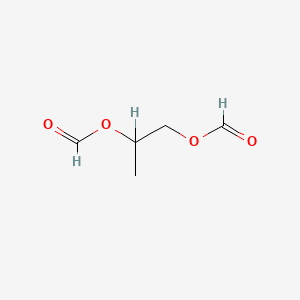
1,2-Propanediol diformate
Descripción general
Descripción
1,2-Propanediol diformate, also known as propylene glycol diformate, is a chemical compound with the formula C5H8O4 . It has a molecular weight of 132.1146 .
Molecular Structure Analysis
The molecular structure of 1,2-Propanediol diformate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is DUYOHDPGXMPOKD-UHFFFAOYSA-N .
Chemical Reactions Analysis
In the case of 1,2-propanediol, a related compound, it has been found that γ-radiation-induced transformations of α-diols in deaerated aqueous solutions at pH 7 have been studied . The main dehydration products (acetone and methyl ethyl ketone), minor dehydration products (propionaldehyde and butyraldehyde), and C–C bond degradation products (formaldehyde, acetaldehyde, and propionaldehyde) were formed in the radiation-chemical transformations .
Aplicaciones Científicas De Investigación
Biotechnological Production
1,2-Propanediol, also known as propylene glycol, can be biologically produced using microbes. This method is gaining attention due to its potential applications in industries like polymers, food, pharmaceuticals, and textiles. The metabolic pathways and production hosts need to be optimized for high yields and productivity (Saxena, Anand, Saran, Isar, & Agarwal, 2010).
Microbial Metabolic Engineering
Engineering Escherichia coli to produce 1,2-propanediol from glucose demonstrates the feasibility of using renewable resources for chemical production. The creation of enantiomerically pure R-1,2-propanediol showcases the potential of metabolic engineering in this field (Altaras & Cameron, 1999).
Environmental Applications
1,2-Propanediol's conversion into lactic acid via gold-based nanoparticulate catalysts under mild conditions is a significant development. This process has a lower environmental impact and is industrially attractive due to its high selectivity (Ryabenkova et al., 2013).
Industrial Chemical Synthesis
1,2-propanediol serves as an important industrial chemical, used in the production of alkyd and unsaturated polyester resins. Its synthesis from nonrenewable petroleum-based feedstocks is being replaced by biosynthetic pathways, which are more environmentally friendly and potentially cost-effective (Niu, Kramer, Mueller, Liu, & Guo, 2018).
Catalytic Dehydration
The catalytic dehydration of 1,2-propanediol into propanal using acidic oxides and supported heteropoly acids is a promising industrial process. This reaction has high conversion rates and selectivity, making it significant for industrial applications (Mori, Yamada, & Sato, 2009).
Propiedades
IUPAC Name |
2-formyloxypropyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYOHDPGXMPOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC=O)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968606 | |
| Record name | Propane-1,2-diyl diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol diformate | |
CAS RN |
53818-14-7 | |
| Record name | 1,2-Propanediol diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2-diyl diformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



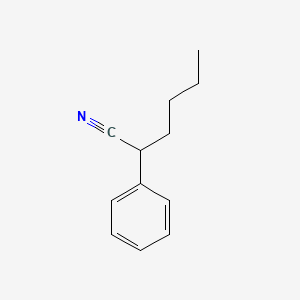
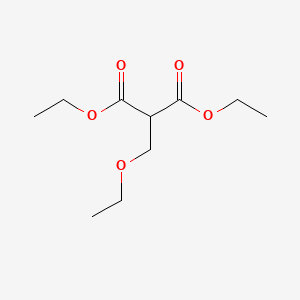
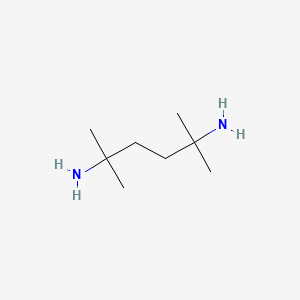
![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)
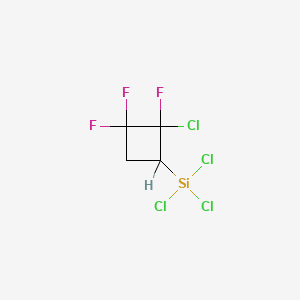

![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)

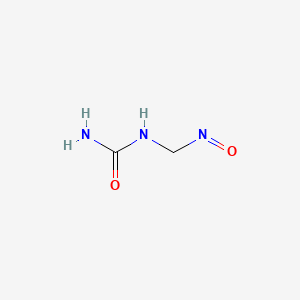
![1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate](/img/structure/B1605044.png)
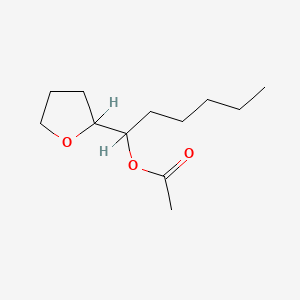
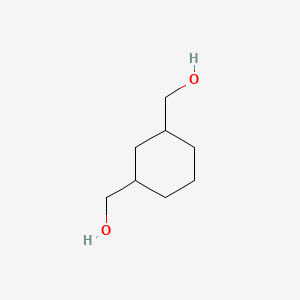
![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)
